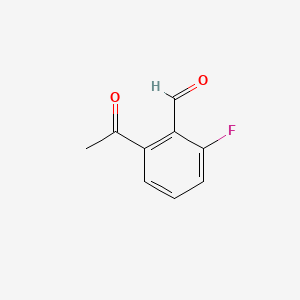
2-Acetyl-6-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. For instance, the reaction between 2-fluorobenzaldehyde and acetone under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt reaction, utilizing microwave-assisted synthesis to enhance reaction rates and yields. This method involves irradiating the reaction mixture with microwaves, which can significantly reduce reaction times and improve product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 2-Acetyl-6-fluorobenzoic acid.
Reduction: 2-Acetyl-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Acetyl-6-fluorobenzaldehyde exerts its effects depends on the specific reaction or application. For instance, in nucleophilic aromatic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. The molecular targets and pathways involved vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Fluorobenzaldehyde: Lacks the acetyl group, making it less reactive in certain condensation reactions.
6-Fluoro-2-methylbenzaldehyde: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness: 2-Acetyl-6-fluorobenzaldehyde is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C9H7FO2 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
2-acetyl-6-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)7-3-2-4-9(10)8(7)5-11/h2-5H,1H3 |
InChI-Schlüssel |
JIACENFBCYQDNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















